molecular formula C14H15NO3 B2983791 5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid CAS No. 858490-11-6

5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid

Cat. No.: B2983791
CAS No.: 858490-11-6
M. Wt: 245.278
InChI Key: LKAMSFDMBYTIHM-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound belongs to the isoxazole chemical class, characterized by a five-membered ring containing oxygen and nitrogen. It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary applications. Researchers value this compound for its potential in constructing more complex molecular architectures. The tert-butyl and phenyl substituents on the isoxazole core influence the compound's steric and electronic properties, making it a versatile scaffold in medicinal chemistry and materials science. When handling this compound, appropriate safety precautions must be observed. Based on the properties of similar compounds, it may be harmful if swallowed or in contact with skin . Standard safety measures include using personal protective equipment and working in a well-ventilated area. The product is typically supplied with a certificate of analysis and is stored sealed in a dry environment at room temperature and in a dark place to ensure its long-term stability . Our commitment is to provide researchers with high-purity chemical building blocks to support and accelerate their innovative work.

Properties

IUPAC Name

5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)12-10(13(16)17)11(15-18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMSFDMBYTIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858490-11-6
Record name 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an oxidizing agent to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications of 5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid

This compound is an organic compound with an isoxazole ring substituted with a tert-butyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position. This compound has applications in diverse areas of scientific research, including chemistry, biology, medicine, and industry. Its unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method involves the reaction of tert-butyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an oxidizing agent to yield the isoxazole ring.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form corresponding oxides, while reduction reactions can yield alcohol derivatives. Electrophilic and nucleophilic substitution reactions can introduce different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions for substitution reactions.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The tert-butyl group has been implicated in various biosynthetic and biodegradation pathways.

Medicine

This compound is explored as a potential therapeutic agent due to its unique structural features. The tert-butyl group is known to influence the pharmacokinetics of various compounds. Its potential therapeutic applications have garnered attention in various biological studies.

Industry

This compound is utilized in the development of new materials and chemical processes. Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural and Molecular Properties of Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Similarity Score*
5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid C₁₄H₁₅NO₃ 245.27 5-tert-butyl, 3-phenyl, 4-COOH N/A Reference
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₅H₁₇NO₃ 259.30 5-methyl, 3-phenyl, 4-COO-tert-butyl 211429-79-7 0.91
5-Phenylisoxazole-3-carboxylic acid C₁₀H₇NO₃ 189.17 3-phenyl, 5-H, 4-COOH 14441-90-8 0.82
5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid C₁₄H₁₅NO₃ 245.27 3-COOH, 5-(4-tert-butylphenyl) 1017459-78-7 0.85
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate C₁₃H₁₀F₃NO₃ 293.22 5-CF₃, 3-phenyl, 4-COOEt 157951-16-1 N/A
5-(Tert-butyl)-1,3-oxazole-4-carboxylic acid C₈H₁₁NO₃ 169.18 Oxazole core, 5-tert-butyl, 4-COOH N/A 0.77

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Key Observations:

Substituent Position and Bulkiness :

  • The tert-butyl group at position 5 (main compound) introduces significant steric hindrance compared to methyl (259.30 g/mol, ) or hydrogen (189.17 g/mol, ). This bulkiness may reduce enzymatic degradation in biological systems.
  • In 5-(4-(tert-butyl)phenyl)isoxazole-3-carboxylic acid, the tert-butyl is on the phenyl ring, altering electronic effects while maintaining similar molecular weight (245.27 vs. 245.27 g/mol) .

Functional Group Variations: Ester derivatives (e.g., ethyl or tert-butyl esters) exhibit lower acidity and higher lipophilicity than carboxylic acids. Trifluoromethyl groups (e.g., in Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate) enhance electron-withdrawing effects, which could stabilize the isoxazole ring during electrophilic substitutions .

Core Heterocycle Differences :

  • Replacing isoxazole with oxazole (as in 5-(tert-butyl)-1,3-oxazole-4-carboxylic acid) shifts the positions of nitrogen and oxygen atoms. This alters dipole moments and reactivity; oxazoles are generally less acidic at the 4-position than isoxazoles .

Physicochemical and Economic Data

Table 2: Pricing and Availability (CymitQuimica, 2025)
Compound Name Quantity Price (€)
This compound 50 mg 529.00
500 mg 1,440.00
4-Methyl-2-(2-phenylethyl)pentanoic acid 1 g 1,250.00

The higher cost of the main compound compared to non-isoxazole analogs reflects synthetic complexity and demand in niche applications.

Biological Activity

5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid, a compound notable for its structural features, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C13H15NO3\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3

This compound consists of a tert-butyl group, a phenyl ring, and an isoxazole moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It exhibits affinity for various receptors, modulating signaling pathways that are crucial for cellular responses.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
H146 (small-cell lung cancer)22Induction of apoptosis via Bcl-2 inhibition
MDA-MB-231 (breast cancer)18Cell cycle arrest and apoptosis

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in experimental models.

Case Studies

  • Study on Cardiac Function : A study demonstrated that this compound improved cardiac function in models of myocardial infarction by inhibiting protein-protein interactions between GATA4 and NKX2-5, which are critical for cardiac hypertrophy .
  • Tumor Regression in Animal Models : In vivo studies using SCID mice showed that administration of the compound led to significant tumor regression in xenograft models, highlighting its potential as a therapeutic agent against aggressive cancers .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound. Modifications to the isoxazole ring and carboxylic acid group have been linked to enhanced biological activity. For example:

  • Substituting different alkyl groups on the isoxazole ring has resulted in variations in potency against cancer cells.
  • The introduction of halogen atoms has been shown to improve binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid with high purity?

  • Methodology : Begin with a cyclocondensation reaction between a β-keto ester derivative and hydroxylamine hydrochloride under acidic conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove byproducts like unreacted phenylacetonitrile . Final recrystallization using ethanol/water mixtures improves purity (>98%) .
  • Key Data : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for β-keto ester to hydroxylamine) and reaction times (12–16 hours at 80°C) .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodology : Use X-ray crystallography (as demonstrated for the analog 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid) to confirm stereochemistry and bond angles . Complement with NMR spectroscopy :

  • ¹H NMR : Look for isoxazole proton signals at δ 6.3–6.5 ppm and tert-butyl protons at δ 1.35 ppm .
  • ¹³C NMR : The carboxylic acid carbon appears at ~170 ppm, while the isoxazole ring carbons resonate between 95–110 ppm .

Q. What safety protocols are essential during experimental handling?

  • Guidelines :

  • Inhalation : Use fume hoods with >100 ft/min airflow; monitor for respiratory irritation .
  • Skin Contact : Wear nitrile gloves (tested for chemical permeation resistance) and lab coats. Immediate washing with pH-neutral soap is mandatory .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced Research Questions

Q. How can computational modeling elucidate substituent effects on the compound’s reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing/donating effects of the tert-butyl and phenyl groups. Compare HOMO-LUMO gaps to predict sites for electrophilic substitution .
  • Case Study : For the analog 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, DFT revealed that electron-deficient aromatic rings enhance electrophilic carboxylation at the 4-position .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent DMSO concentration). For example, bioactivity discrepancies in isoxazole derivatives correlate with DMSO concentrations >0.1%, which induce cytotoxicity .
  • Dose-Response Validation : Re-evaluate IC₅₀ values using standardized protocols (e.g., NIH/3T3 fibroblast assays with 72-hour exposure) .

Q. How can advanced spectroscopic techniques clarify degradation pathways under varying pH conditions?

  • Methodology :

  • LC-MS/MS : Monitor degradation products in buffered solutions (pH 2–12). For instance, acidic conditions (pH 2) promote hydrolysis of the isoxazole ring, yielding phenylacetamide intermediates .
  • Stability Studies : Use Arrhenius plots to predict shelf-life; activation energy (Eₐ) for degradation in aqueous solutions is ~45 kJ/mol .

Q. What role does crystal packing play in the compound’s solubility and bioavailability?

  • Structural Insights : X-ray data for analogs (e.g., 4-tert-butyl-1,3-thiazole-2-carboxylic acid) show that tert-butyl groups create hydrophobic cavities, reducing aqueous solubility. Co-crystallization with cyclodextrins improves dissolution rates by 300% .

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